3-Hydrazinylbenzamide
Overview
Description
3-Hydrazinylbenzamide is a compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O.C2HF3O2/c8-7(11)5-2-1-3-6(4-5)10-9;3-2(4,5)1(6)7/h1-4,10H,9H2,(H2,8,11);(H,6,7) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 151.17 .Scientific Research Applications
1. Role in DNA Repair
3-Aminobenzamide, a variant of 3-Hydrazinylbenzamide, has been studied for its role in DNA repair, particularly in the context of poly(ADP-ribose) synthesis. However, studies show that the evidence for a specific regulatory role of poly(ADP-ribose) in DNA repair is weak, and high concentrations of 3-aminobenzamide may lead to toxic side effects rather than specific effects on DNA repair processes (Cleaver, Milam, & Morgan, 1985).
2. Potential Anticancer Applications
A series of 3-acylbenzamidine hydrazones, which are related to this compound, have been synthesized and shown to inhibit rat liver S-adenosylmethionine decarboxylase significantly. Some of these compounds demonstrated antiproliferative effects against human bladder carcinoma cells, indicating their potential as anticancer agents (Staněk et al., 1993).
3. Effects on Cellular Processes
3-Aminobenzamide, closely related to this compound, has been widely used to study the involvement of poly(ADP-ribose) synthesis in various cellular functions. Its effects include potentiating the cytotoxicity of certain compounds in CHO-K1 cells, and it has been observed to influence cell cycle distribution and phosphoribosylpyrophosphate levels (Moses, Willmore, Harris, & Durkacz, 1990).
4. Involvement in Cellular Metabolism
Compounds like 3-aminobenzamide, which are structurally similar to this compound, have been shown to affect other metabolic processes, such as cell viability, glucose metabolism, and DNA synthesis. This indicates that these compounds may have broader biological implications beyond their primary roles (Milam & Cleaver, 1984).
5. Implications in Heart Transplantation
A study on heart transplantation demonstrated that 3-aminobenzamide significantly reduced oxidative stress markers and attenuated cardiomyocyte alterations, suggesting a protective role against myocardial reperfusion injury (Fiorillo et al., 2003).
6. Effects on Tissue Damage and Inflammation
Research shows that 3-aminobenzamide can attenuate lung tissue damage and inflammation after ischemia-reperfusion in rats, highlighting its potential role in treating inflammatory injuries (Koksel et al., 2005).
7. Enhancing Radiation Response
Studies on Chinese hamster cells have shown that inhibitors like 3-aminobenzamide enhance the radiation response of cells, indicating their potential use in radiation therapy (Ben-hur, Chen, & Elkind, 1985).
8. Pharmacokinetics and Biodistribution
Research using fluorinated derivatives of 3-aminobenzamide has been conducted to monitor the biodistribution and pharmacokinetics in tumor-bearing rats. This study provides insights into the challenges of delivering such drugs to solid tumors (Brix et al., 2005).
9. Inhibition of Bacterial Translocation
3-Aminobenzamide has been shown to prevent bacterial translocation and intestinal injury in rats during endotoxemia. This suggests its potential in reducing gut barrier failure seen in endotoxemia (Taner et al., 2001).
Safety and Hazards
The safety information for 3-Hydrazinylbenzamide indicates that it is dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in the process of biochemical reactions
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is possible that threshold effects could be observed in these studies, and toxic or adverse effects could occur at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-hydrazinylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)5-2-1-3-6(4-5)10-9/h1-4,10H,9H2,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIRVGATLQLDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576733 | |
Record name | 3-Hydrazinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473927-51-4 | |
Record name | 3-Hydrazinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473927-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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